3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

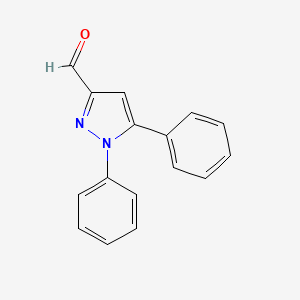

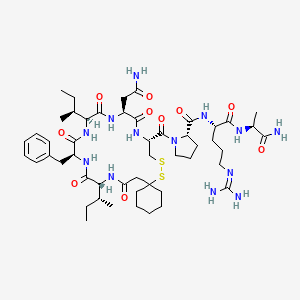

This compound is a complex organic molecule with the molecular formula C19H20O7 . It is related to the class of organic compounds known as hydroxybenzoic acid derivatives .

Synthesis Analysis

The first synthetic route of a naturally occurring compound similar to this one was successfully accomplished . The synthetic route was developed retro-synthetically in 9 simple steps with a high yield of approximately 80% . The synthetic protocol was developed using readily available starting material phloroglucinol .Molecular Structure Analysis

The molecular structure of this compound consists of a chroman-4-one core with various functional groups attached . These include hydroxy, methoxy, and methyl groups, as well as a 2,4-dihydroxybenzyl group .Physical And Chemical Properties Analysis

The compound has an average mass of 360.358 Da and a mono-isotopic mass of 360.120911 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, and solubility can be predicted using computational methods .Applications De Recherche Scientifique

Natural Product Isolation and Cytotoxicity : Xu et al. (2004) isolated several novel compounds, including similar dibenzyl bromophenols, from the brown alga Leathesia nana. Some of these compounds demonstrated selective cytotoxicity against human cancer cell lines, indicating potential applications in cancer research and therapy (Xu et al., 2004).

Homoisoflavanones Isolation and Characterization : Koorbanally et al. (2007) reported the isolation of homoisoflavanones, compounds structurally related to the compound , from Pseudoprospero firmifolium. These natural products contribute to understanding the chemical diversity and potential bioactivities of plant species (Koorbanally et al., 2007).

Metabolic Study of Cardiotonic Agents : Suzuki et al. (1983) studied the metabolism of a cardiotonic agent with a similar structure in humans, highlighting the importance of understanding how these compounds are metabolized for pharmaceutical applications (Suzuki et al., 1983).

Synthesis of Nonlinear Optical Chromophores : Lee and Park (2002) synthesized novel polyurethanes containing a similar chromophore for applications in nonlinear optics, demonstrating the potential of such compounds in materials science (Lee & Park, 2002).

Antioxidant Activity Study : Yang et al. (2018) isolated new compounds from Portulaca oleracea, similar in structure, and evaluated their antioxidant activities. This suggests possible applications in combating oxidative stress-related diseases (Yang et al., 2018).

Synthetic Applications in Chemistry : Horita et al. (1986) explored the selective deprotection of similar benzyl protecting groups, which is crucial for synthesizing complex organic molecules (Horita et al., 1986).

Mécanisme D'action

Target of Action

It is known that similar compounds with hydroxyl groups exhibit antioxidant properties . They act as free radical scavengers, neutralizing harmful free radicals in the body .

Mode of Action

The compound’s mode of action is primarily through its antioxidant activity. It interacts with free radicals, neutralizing them and preventing them from causing cellular damage . The presence of hydroxyl groups in the compound plays a significant role in this antioxidant activity .

Result of Action

The primary result of the compound’s action is the reduction of oxidative stress in the body. By scavenging free radicals, it prevents cellular damage that can lead to various diseases. This antioxidant activity contributes to the overall health and well-being .

Propriétés

IUPAC Name |

3-[(2,4-dihydroxyphenyl)methyl]-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O7/c1-9-15(22)14-16(23)11(6-10-4-5-12(20)7-13(10)21)8-26-18(14)19(25-3)17(9)24-2/h4-5,7,11,20-22H,6,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYRDFXCXPHUDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C(=C1OC)OC)OCC(C2=O)CC3=C(C=C(C=C3)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6'-[Ethyl(3-methylbutyl)amino]-2'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B571330.png)

![2-[(E)-3-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-1-phenyl-3H-indolium chloride](/img/structure/B571331.png)

![2H-Pyrido[2,3-e][1,3]thiazine](/img/structure/B571333.png)

![bis[bis(4-sulfophenyl)-1,2,4-triazin-3-yl]pyridine sodium](/img/structure/B571334.png)

![Cyclopropa[3,4]cyclopenta[1,2-b]quinoxaline](/img/structure/B571340.png)